

An In-depth Technical Guide to the Stereoisomers of 3-Bromo-2-pentene

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Compound of Interest

Compound Name: 3-Bromo-2-pentene

Cat. No.: B13549082

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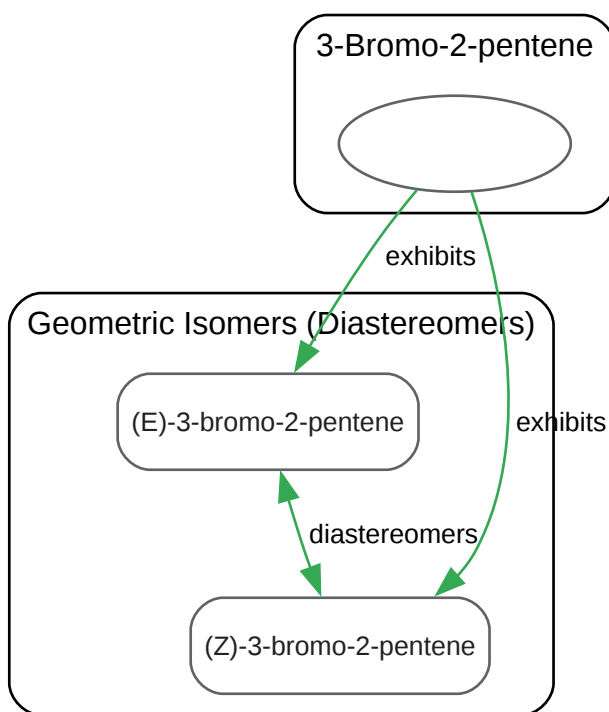
For Researchers, Scientists, and Drug Development Professionals

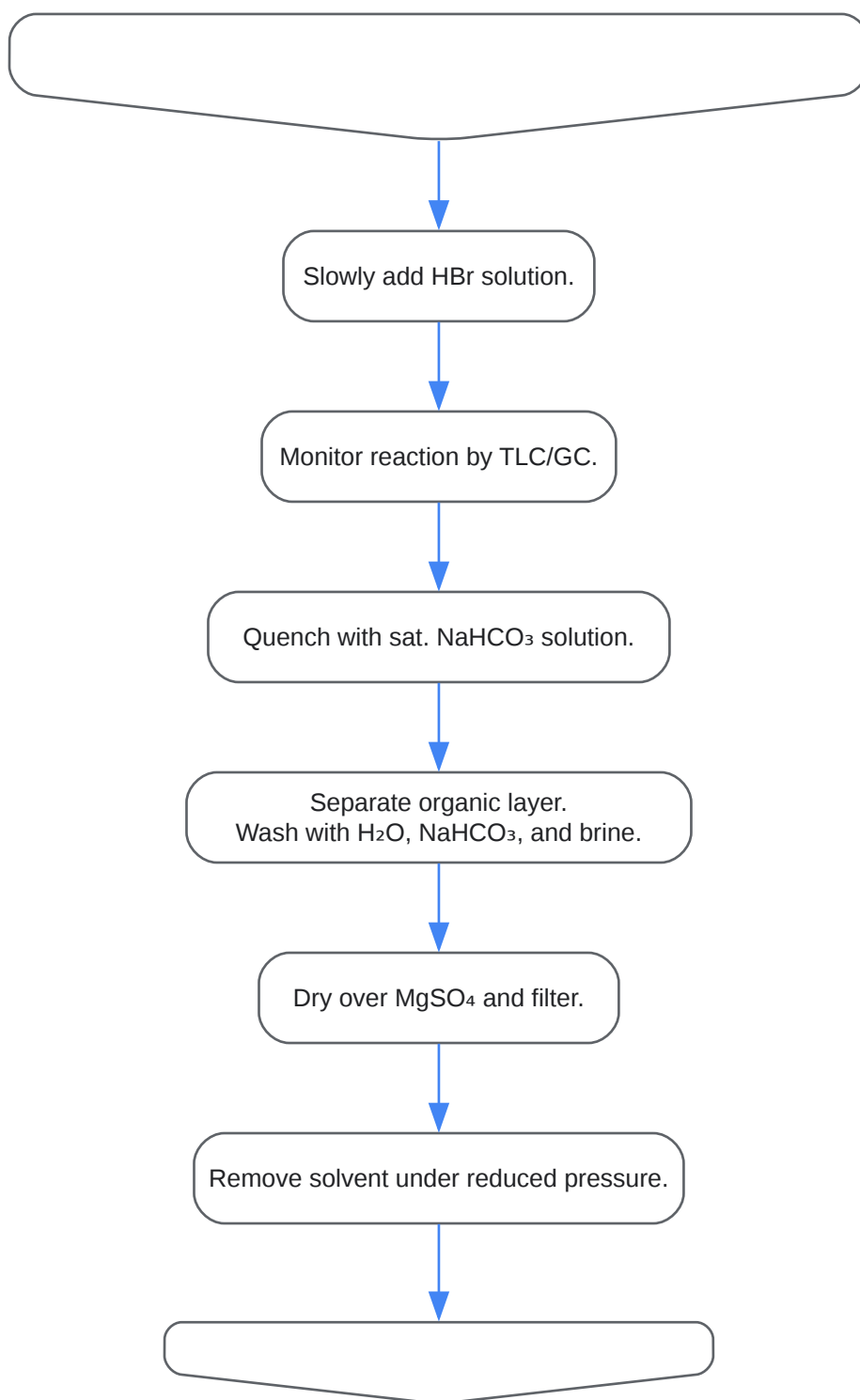
This technical guide provides a comprehensive examination of the stereoisomers of **3-bromo-2-pentene**, a halogenated alkene with applications as an intermediate in organic synthesis. This document details the structure and properties of its geometric isomers, outlines protocols for its synthesis and characterization, and presents key data in a structured format for scientific and research applications.

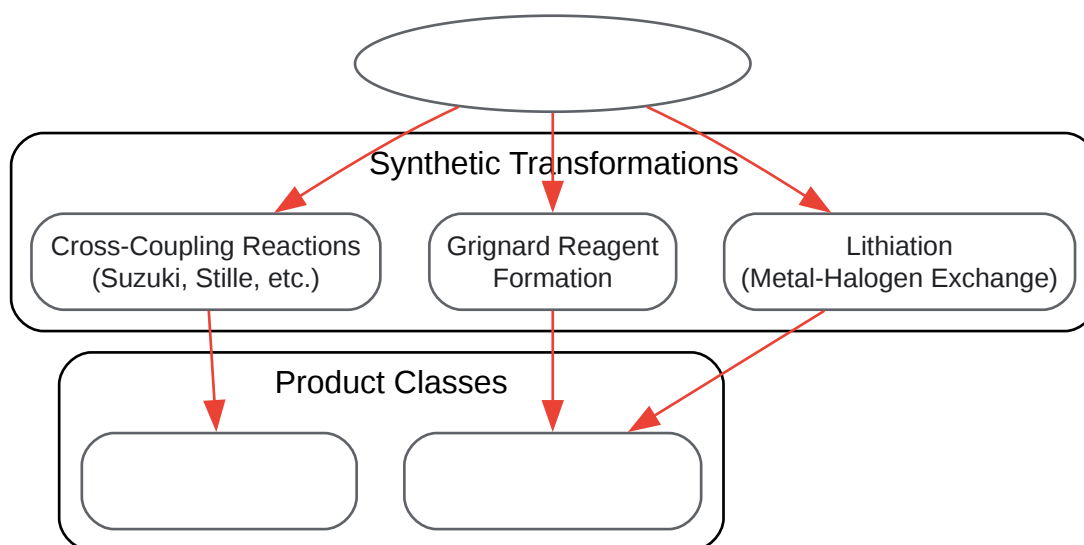
Introduction to Stereoisomerism in 3-Bromo-2-pentene

3-Bromo-2-pentene (C_5H_9Br) is a halogenated alkene that exhibits geometric isomerism due to the presence of a carbon-carbon double bond with two different substituent groups on each of the sp^2 hybridized carbon atoms. This results in two distinct stereoisomers: (E)-**3-bromo-2-pentene** and (Z)-**3-bromo-2-pentene**. The molecule does not possess a chiral center, and therefore does not have enantiomers. The accurate identification and separation of these diastereomers are crucial for stereocontrolled chemical syntheses.

The relationship between these isomers is a fundamental concept in stereochemistry, directly impacting their physical properties, spectroscopic signatures, and reactivity.







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